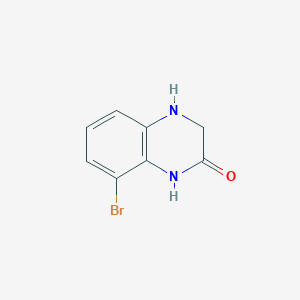
8-bromo-3,4-dihydro-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-3,4-dihydro-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Several studies have reported the anticancer properties of quinoxaline derivatives, including 8-bromo-3,4-dihydro-1H-quinoxalin-2-one. For instance, research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.
Case Study:
In a study examining various quinoxaline derivatives, this compound demonstrated significant cytotoxic effects against human cancer cell lines, particularly in breast and colon cancer models. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Case Study:
A study focused on the protective effects of this compound on neuronal cells exposed to neurotoxic agents revealed that treatment with this compound significantly reduced cell death and improved cell viability .
Antimicrobial Properties
Quinoxaline derivatives have shown antimicrobial activity against various pathogens. This compound has been tested for its efficacy against bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
This table summarizes the antimicrobial activity observed in laboratory settings, highlighting its potential as an antimicrobial agent .
Inhibition of Enzymatic Activity
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in disease processes.
Case Study:
One study explored its role as an inhibitor of aldosterone synthase, which is implicated in hypertension and cardiovascular diseases. The results showed that this compound effectively reduced enzymatic activity, suggesting its potential use in treating related disorders .
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
8-bromo-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3,10H,4H2,(H,11,12) |
InChI 键 |
DIQOOSOOPXMQCY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(N1)C=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













